G‑5555 is a potent and selective PAK1 inhibitor. G‑5555 showed excellent kinase selectivity and inhibited only eight out of the 235 kinases tested other than PAK1 with inhibition >70%: PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1. G‑5555 demonstrated in vivo PK/PD effects consistent with the observed potency and pharmacokinetic properties. G‑5555 may be a potential cancer drug candidate. The p21-activated kinases (PAKs), which belong to the sterile-20 (STE20) family of kinases, play important roles in the regulation of key cellular phenomena including cell migration, proliferation, and survival mechanisms.
G-5555
CAS No.:
Cat. No.: VC0528615
Molecular Formula: C25H25ClN6O3
Molecular Weight: 493.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25ClN6O3 |
|---|---|
| Molecular Weight | 493.0 g/mol |
| IUPAC Name | 8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31) |
| Standard InChI Key | ZBCMHWUFWQFPLV-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl |
| Canonical SMILES | CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
G-5555 is a pyrido[2,3-d]pyrimidin-7-one derivative with the chemical name 8-[(trans-5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methyl-2-pyridinyl)phenyl]-2-(methylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one . The compound has a molecular weight of 492.96 Da and a molecular formula of C₂₅H₂₅ClN₆O₃ . Its CAS number is 1648863-90-4, and it is typically available as a white solid with high purity (≥98%) .
The structure contains several key elements that contribute to its pharmacological properties, including:
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A pyrido[2,3-d]pyrimidin-7-one core scaffold
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A 2-methylamino substituent
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A 6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl] moiety
Physical and Chemical Characteristics
Development and Design Rationale
The development of G-5555 represents a strategic optimization of the previously identified PAK1 inhibitor FRAX1036 (compound 1). Researchers recognized that the limitations of FRAX1036 were primarily associated with its highly basic amine group, which contributed to unfavorable properties including hERG channel activity .
The development process involved several key modifications:
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Replacing the highly basic amine with the 5-amino-1,3-dioxanyl group
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Refining the left-hand side group to a 2-methylamino group (instead of 2-ethylamino)
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Modifying the right-hand side to incorporate a methylpyridine (replacing a methylpyrazine)
These modifications resulted in G-5555 (compound 12 in the development series), which demonstrated improved potency, enhanced cellular activity, better permeability, and importantly, reduced hERG channel activity compared to FRAX1036 .
Pharmacological Properties
Potency and Selectivity
G-5555 exhibits exceptional potency against PAK1 with a Ki value of 3.7 nM . In cellular assays, it demonstrates potent inhibition of PAK1 activity, as measured by the phosphorylation of MEK1 at serine 298 (pMEK S298), with an IC50 of 69 nM .
The compound's selectivity profile has been extensively characterized. When tested against a panel of 235 kinases, eight kinases other than PAK1 showed greater than 70% inhibition: PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1 . Specific IC50 values for these off-targets have been determined:
Importantly, G-5555 exhibits low hERG channel activity, with less than 50% inhibition at 10 μM, addressing a key limitation of previous PAK inhibitors .
Pharmacokinetic Properties
G-5555 demonstrates favorable pharmacokinetic properties across different species, contributing to its utility as a research tool and potential therapeutic candidate .
In female CD-1 mice, G-5555 exhibits:
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Low blood clearance (CLblood = 24.2 mL/min/kg)
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Acceptable half-life (t1/2 = 53 min)
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Good oral exposure (AUC = 30 μM·h) at 25 mg/kg oral dosing
In cynomolgus monkeys, G-5555 shows:
These pharmacokinetic characteristics suggest that G-5555 could achieve sufficient exposure levels for target engagement and pathway modulation in vivo, and potentially good human exposure if advanced to clinical studies .
Biological Activity and Applications
G-5555 has proven valuable as a chemical probe for investigating PAK1 function in various biological contexts. The Chemical Probes Portal recommends G-5555 for the study of group 1 PAKs, particularly for cellular applications .
The compound's specific applications include:
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Investigation of PAK1-mediated signaling pathways in cancer, particularly those involving MEK1 phosphorylation at S298
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Studies of PAK1 function in tumorigenesis and cancer progression
Additionally, G-5555 has served as a starting point for the development of other kinase inhibitors. For example, researchers have adapted the G-5555 scaffold for targeting salt-inducible kinases (SIKs) by exploiting differences in the back-pocket region of these kinases . This approach led to the development of MRIA9, a dual SIK/PAK inhibitor with excellent selectivity over other kinases. MRIA9 has been shown to sensitize ovarian cancer cells to paclitaxel treatment, suggesting potential therapeutic applications in paclitaxel-resistant ovarian cancer .
In Vivo Studies
G-5555 has demonstrated efficacy in preclinical in vivo models, supporting its utility for investigating PAK1 biology .
In a mouse xenograft model using H292 non-small cell lung cancer (NSCLC) cells, G-5555 was administered at doses of 10, 20, and 30 mg/kg. Analysis of tumors and blood collected 6 hours post-dose revealed drug dose- and exposure-dependent reductions in the pharmacodynamic biomarker pMEK S298 .
These results were consistent with the cellular potency and pharmacology observed in vitro, confirming that G-5555 can effectively modulate its target pathway in vivo . The dose-dependent pathway modulation achieved with G-5555 in this model provides a foundation for further in vivo investigations of PAK1 function in cancer and other disease contexts .
Comparison with Related Compounds
G-5555 represents an improvement over previous PAK inhibitors, particularly FRAX1036 (compound 1). The key advantages of G-5555 include:
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Better pharmacokinetic properties, including high oral bioavailability
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Optimized physicochemical properties through the introduction of the 5-amino-1,3-dioxanyl moiety, which reduced pKa and logP
These improvements address key limitations of previous PAK inhibitors and make G-5555 a valuable tool for investigating PAK biology .
Future Directions
G-5555 continues to be utilized for studying PAK1 function in cancer and other disease contexts . Its favorable properties make it a valuable chemical probe for elucidating PAK-mediated signaling pathways and evaluating PAK1 as a potential therapeutic target .
The adaptation of the G-5555 scaffold for targeting other kinases, as demonstrated with the development of MRIA9 for SIK inhibition, highlights the versatility of this chemical series and suggests potential for further optimization for specific applications .
Additionally, the observed combination effects of PAK/SIK inhibition with paclitaxel in ovarian cancer models suggest potential therapeutic applications that warrant further investigation .
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